3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride
Description
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid hydrochloride is a synthetic organic compound featuring a propanoic acid backbone substituted at the β-carbon with a phenyl group and a pyrrolidine ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.
Properties
IUPAC Name |
3-phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)10-12(14-8-4-5-9-14)11-6-2-1-3-7-11;/h1-3,6-7,12H,4-5,8-10H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHVBEDUPULMOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92041-22-0 | |
| Record name | 1-Pyrrolidinepropionic acid, β-phenyl-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92041-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-phenyl-3-(pyrrolidin-1-yl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Esterification of 3-Oxo-3-phenylpropanoic Acid
Palladium-Catalyzed Cross-Coupling for Backbone Construction
Suzuki-Miyaura Coupling
Aryl halides (e.g., 3-bromopropanoic acid esters) couple with phenylboronic acid derivatives under Pd catalysis. For example:
$$
\text{BrC(CH}2\text{COOEt)}2 + \text{PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{PhC(CH}2\text{COOEt)}_2
$$
Reactions proceed in toluene/EtOH (10:5 mL) with Na₂CO₃ (1.06 g, 10 mmol) at 80°C for 2 hours. Post-coupling hydrolysis with NaOH (41 mg in EtOH/H₂O) yields the free acid.
Carbodiimide-Mediated Amide Formation and Reduction
EDCI-Mediated Coupling
Activation of 3-phenylpropanoic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) facilitates amide bond formation with pyrrolidine:
$$
\text{PhC(COOEt)CH}2\text{COOH} + \text{C}4\text{H}8\text{NH} \xrightarrow{\text{EDCI, Et}3\text{N}} \text{PhC(COOEt)CH}2\text{CON(C}4\text{H}_8\text{)}
$$
Reactions proceed in CH₂Cl₂ at 50°C for 4 hours, yielding amides in >60% purity before reduction.
Borane-Mediated Amide Reduction
The amide intermediate is reduced to the tertiary amine using BH₃·THF or LiAlH₄. For example:
$$
\text{PhC(COOEt)CH}2\text{CON(C}4\text{H}8\text{)} \xrightarrow{\text{BH}3\cdot\text{THF}} \text{PhC(COOEt)CH}2\text{N(C}4\text{H}_8\text{)}
$$
Hydrolysis of the ester with HCl/EtOH affords the free acid.
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in ethanol to precipitate the hydrochloride salt. Crystallization from hot isopropanol yields pure 3-phenyl-3-pyrrolidin-1-ylpropanoic acid hydrochloride. Key parameters:
- Stoichiometry : 1:1 molar ratio of base to HCl
- Solvent : EtOH/IPA (1:3)
- Yield : >90% after recrystallization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions are typically optimized to achieve high selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can exhibit different chemical and biological properties, making them valuable for further research and applications.
Scientific Research Applications
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a precursor for the synthesis of other bioactive compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound’s unique properties make it suitable for various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid;hydrochloride involves its interaction with molecular targets and pathways in the body. It is structurally similar to dopamine, which suggests that it may interact with dopamine receptors and influence neurotransmitter signaling. The exact molecular targets and pathways involved are still under investigation, but preliminary research indicates that it may modulate neuronal activity and exert neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
3-(1-Pyrrolidinyl)propiophenone Hydrochloride
- Structure : Replaces the carboxylic acid (-COOH) group with a ketone (-CO-) at the β-carbon ().
- Hydrochloride salts in similar compounds (e.g., tranylcypromine hydrochloride) demonstrate enhanced solubility for in vitro assays .
- Activity: Propiophenone derivatives are often intermediates in drug synthesis. For example, butenafine hydrochloride (a benzylamine derivative) shows antifungal activity, suggesting structural flexibility in pyrrolidine-containing hydrochlorides .
3-Piperidinopropiophenone Hydrochloride
- Structure : Substitutes pyrrolidine with piperidine (six-membered ring vs. five-membered pyrrolidine) ().
- Implications : Piperidine’s larger ring size may influence steric interactions in target binding. For instance, piperidine-based compounds like raloxifene hydrochloride exhibit selective estrogen receptor modulation .
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone Hydrochloride
- Structure: Introduces an amino (-NH2) group and a hydroxylated pyrrolidine ().
- Hydroxylation often improves metabolic stability, as seen in hydroxylated benzodiazepines .
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Comparable Compounds
Key Observations :
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for in vitro testing (e.g., clindamycin hydrochloride in niosomal gels ).

- Stability : Acidic stability varies; nicardipine hydrochloride maintains integrity under low pH, suggesting similar resilience in pyrrolidine hydrochlorides .

- Bioactivity : Pyrrolidine/piperidine rings are common in CNS-targeting drugs due to their amine-rich structures, which mimic neurotransmitters .
Biological Activity
3-Phenyl-3-pyrrolidin-1-ylpropanoic acid; hydrochloride (CAS No. 92041-22-0) is a synthetic compound that has gained attention for its potential therapeutic effects, particularly in the realm of neurological disorders. Its structure, which includes a pyrrolidine ring and a phenyl group, suggests interactions with neurotransmitter systems, particularly dopamine pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
The compound is classified as a phenylpropanoid and is structurally similar to dopamine. It can undergo various chemical reactions including oxidation, reduction, and substitution, which can lead to the formation of numerous derivatives with distinct biological properties.
The primary mechanism by which 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid; hydrochloride exerts its effects appears to involve interaction with neurotransmitter receptors. Preliminary studies suggest that it may modulate neuronal activity and exhibit neuroprotective properties by influencing dopamine receptor signaling pathways .
Molecular Interactions
At the molecular level, this compound can form covalent bonds with nucleophilic sites on biomolecules, such as thiol groups in cysteine residues of proteins. This modification can lead to either inhibition or activation of enzymes depending on the specific context.
Neuroprotective Effects
Research indicates that 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid; hydrochloride may have neuroprotective effects. In vitro studies have shown that it can influence cell signaling pathways related to neuronal survival and apoptosis. For instance, it has been observed to modulate the activity of kinases and phosphatases, impacting phosphorylation states of key signaling proteins involved in cell survival .
Antimicrobial Activity
While primarily studied for its neurological implications, some derivatives of pyrrolidine compounds have shown antimicrobial properties. For example, certain structural analogs have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The exact activity levels can vary significantly based on structural modifications.
Case Studies
- Neuroprotective Study : A study investigated the effect of 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid; hydrochloride on neuronal cell lines subjected to oxidative stress. Results indicated a significant reduction in apoptosis markers in treated cells compared to controls, suggesting protective effects against oxidative damage.
- Antimicrobial Evaluation : In an experiment assessing various pyrrolidine derivatives for antibacterial activity, 3-Phenyl-3-pyrrolidin-1-ylpropanoic acid; hydrochloride exhibited moderate inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22ClNO2 |
| Molecular Weight | 293.81 g/mol |
| CAS Number | 92041-22-0 |
| Antimicrobial MIC (S. aureus) | 0.01 - 0.05 mg/mL |
| Neuroprotective IC50 | Not fully established; ongoing research |
Q & A
Q. What are the recommended safety protocols for handling 3-phenyl-3-pyrrolidin-1-ylpropanoic acid hydrochloride in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if airborne particles are generated during weighing or synthesis .
- Engineering Controls: Handle the compound in a fume hood to minimize inhalation risks. Ensure proper ventilation in storage areas .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .
- Storage: Store in sealed, labeled containers at room temperature, away from oxidizers and moisture .
Q. How can researchers optimize the synthesis of 3-phenyl-3-pyrrolidin-1-ylpropanoic acid hydrochloride?
Methodological Answer:
- Route Selection: Use a nucleophilic substitution reaction between pyrrolidine and a halogenated phenylpropanoic acid precursor. Catalyze with triethylamine to deprotonate intermediates .
- Purification: Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Yield Improvement: Optimize reaction time (typically 12–24 hrs) and temperature (60–80°C) to balance conversion and side-product formation .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation:
- NMR: Analyze - and -NMR spectra to verify the phenyl, pyrrolidine, and propanoic acid moieties. Key peaks: aromatic protons (δ 7.2–7.5 ppm), pyrrolidine methylenes (δ 2.5–3.0 ppm) .
- Mass Spectrometry: Use ESI-MS to confirm molecular weight (expected [M+H] ~ 281.8 g/mol for free base; add 36.5 g/mol for HCl) .
- Purity Assessment: Conduct elemental analysis (C, H, N, Cl) to validate stoichiometry .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Docking Studies: Model the compound’s interaction with target proteins (e.g., neurotransmitter receptors) using AutoDock Vina. Focus on the phenyl and pyrrolidine groups as pharmacophores .
- DFT Calculations: Calculate electrostatic potential maps to predict reactivity at the propanoic acid carboxyl group. Optimize substituents (e.g., electron-withdrawing groups) to improve binding affinity .
- MD Simulations: Simulate stability in physiological conditions (water, 310 K) to assess solubility and aggregation tendencies .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., receptor selectivity)?
Methodological Answer:
- Experimental Replication: Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability. Cross-validate using orthogonal methods (e.g., radioligand binding vs. functional cAMP assays) .
- Meta-Analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of conflicting results .
- Structural Analogues: Synthesize and test derivatives (e.g., fluorinated phenyl variants) to isolate structure-activity relationships (SAR) .
Q. What strategies mitigate instability of the hydrochloride salt in aqueous solutions?
Methodological Answer:
- pH Adjustment: Maintain solutions at pH 3–4 to prevent free base precipitation. Use citrate or phosphate buffers for in vitro studies .
- Lyophilization: Freeze-dry the compound with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in degassed solvents to avoid oxidation .
- Degradation Analysis: Monitor stability via accelerated aging tests (40°C/75% RH for 4 weeks) and quantify degradation products using LC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


